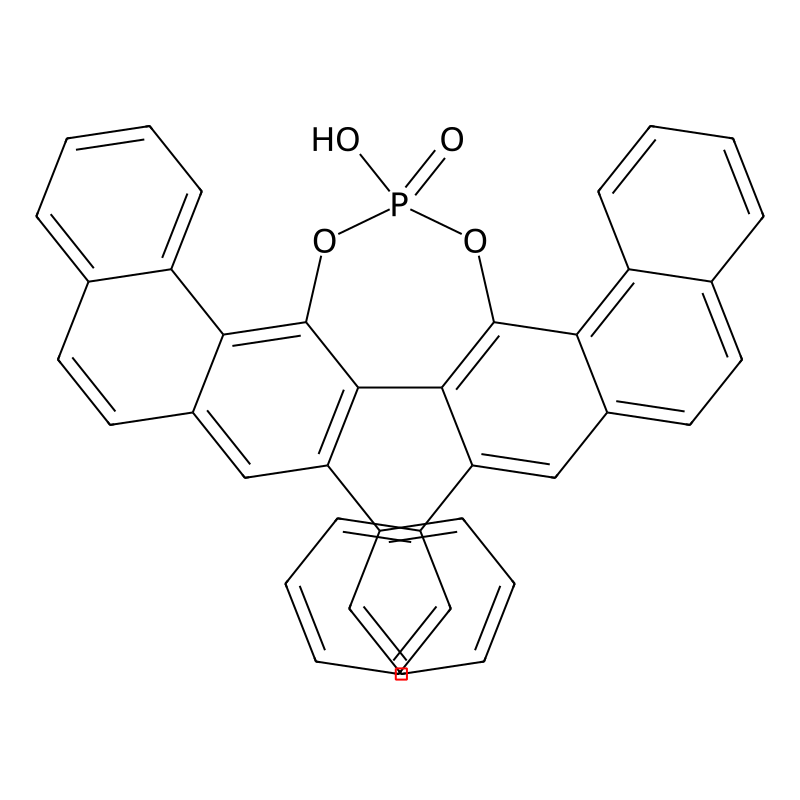

(R)-(-)-VAPOL hydrogenphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Desymmetrization of meso-aziridines

This process converts achiral meso-aziridines (cyclic three-membered amines) into chiral products. (R)-(-)-VAPOL hydrogenphosphate can be used as a catalyst in this reaction, leading to the formation of specific enantiomers with high yield and enantioselectivity. Source: A. Shiomi et al., "Desymmetrization of meso-Aziridines with Brønsted Acid Catalysts: (R)-(-)-3,3'-Diphenyl-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate as a Highly Efficient Catalyst," Angewandte Chemie International Edition, vol. 41, no. 18 (2002), pp. 3443-3445: )]

Asymmetric aza-Darzens aziridine synthesis

This reaction creates new carbon-nitrogen bonds in molecules using aziridines as starting materials. (R)-(-)-VAPOL hydrogenphosphate can act as a catalyst in this process, enabling the synthesis of specific enantiopure products. Source: T. Nemoto et al., "Asymmetric Aza-Darzens Reaction of N-Boc-protected Aldimines with N-Sulfonylhydrazones Catalyzed by Brønsted Acid," The Journal of Organic Chemistry, vol. 71, no. 11 (2006), pp. 4207-4214:

Enantioselective ring-opening of mono- and bicyclic N-acyl meso-aziridines

This reaction involves breaking open the ring structure of specific aziridine molecules while controlling the formation of new chiral centers. (R)-(-)-VAPOL hydrogenphosphate can be used as a catalyst to achieve this process enantioselectively, favoring the formation of one specific enantiomer over the other. Source: T. Nemoto et al., "Enantioselective Ring-Opening of N-Acyl Aziridines with Various Nucleophiles Catalyzed by Brønsted Acids," The Journal of Organic Chemistry, vol. 68, no. 23 (2003), pp. 8842-8849:

(R)-(-)-VAPOL hydrogenphosphate is a chiral organocatalyst widely utilized in asymmetric synthesis. It is derived from VAPOL, a vaulted biaryl compound, and features a phosphoric acid moiety, which enhances its catalytic properties. The compound is known for its unique steric and electronic characteristics that differentiate it from other chiral catalysts, particularly those based on BINOL (1,1'-bi-2-naphthol) derivatives. This uniqueness makes (R)-(-)-VAPOL hydrogenphosphate an attractive choice for various

As mentioned earlier, (R)-(-)-VAPOL hydrogenphosphate functions as a Bronsted acid catalyst. The mechanism involves:

- Proton donation: The hydrogenphosphate group (PO(OH)2) donates a proton (H+) to a reactant molecule, increasing its electrophilicity (positive charge attraction).

- Substrate activation: The resulting conjugate base of the catalyst (PO(OH)2^-) interacts with another reactant molecule through hydrogen bonding or other interactions.

- Reaction facilitation: The activated substrate undergoes a chemical transformation with another reactant molecule to form the product.

- Catalyst regeneration: The Bronsted acid regains its proton from the reaction medium, ready for another catalytic cycle.

The chiral binaphthyl backbone plays a crucial role by providing a stereochemical environment that selectively binds to one enantiomer of a reactant over another, leading to enantioselective synthesis of chiral products.

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid contact with skin, eyes, and clothes.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to local regulations for hazardous materials (if applicable).

(R)-(-)-VAPOL hydrogenphosphate serves as a Bronsted acid catalyst in multiple organic transformations. Notable reactions include:

- Pictet-Spengler Reactions: Facilitates the formation of tetrahydroisoquinolines from tryptamines and aldehydes.

- Addition of Sulfonamides to Imines: Enhances the enantioselectivity in the formation of aminals.

- Desymmetrization of Aziridines: Promotes the ring-opening reactions leading to enantiomerically enriched products .

These reactions highlight the compound's versatility and effectiveness in asymmetric synthesis.

While the primary focus of (R)-(-)-VAPOL hydrogenphosphate is on its catalytic applications, some studies suggest potential biological activities related to its use in synthesizing biologically active compounds. The enhanced enantioselectivity achieved with this catalyst can lead to the formation of compounds with significant pharmacological properties, although specific biological assays have not been extensively reported .

The synthesis of (R)-(-)-VAPOL hydrogenphosphate typically involves the reaction of VAPOL with phosphorus oxychloride under controlled conditions. A common method includes:

- Starting Material: (R)-VAPOL is dissolved in pyridine.

- Reagent Addition: Phosphorus oxychloride is added slowly while maintaining low temperatures.

- Reaction Conditions: The mixture is allowed to react at room temperature for several hours.

- Isolation: The product is precipitated and purified, yielding (R)-(-)-VAPOL hydrogenphosphate in high yields (84-90%) .

This method allows for gram-scale preparation, making it accessible for research and industrial applications.

(R)-(-)-VAPOL hydrogenphosphate is employed in various applications within organic chemistry, particularly in:

- Asymmetric Catalysis: Used to produce enantiomerically pure compounds essential in pharmaceuticals and agrochemicals.

- Chiral Solvating Agents: Functions in NMR spectroscopy to enhance the resolution of enantiomers.

- Synthesis of Complex Natural Products: Facilitates the construction of intricate molecular architectures found in nature .

Research has demonstrated that (R)-(-)-VAPOL hydrogenphosphate interacts effectively with various substrates to form stable complexes. Studies using Nuclear Magnetic Resonance spectroscopy have shown distinct chemical shifts when (R)-(-)-VAPOL hydrogenphosphate is bound to chiral acids or amines, indicating strong interactions that facilitate enantiodiscrimination . These interactions are crucial for its role as a chiral catalyst.

Several compounds share structural features or catalytic functions with (R)-(-)-VAPOL hydrogenphosphate. Here are some notable examples:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| BINOL Hydrogenphosphate | Commonly used chiral catalyst | More established but less sterically diverse |

| (S)-VAPOL Hydrogenphosphate | Enantiomer of VAPOL hydrogenphosphate | Similar reactivity but different selectivity |

| Phosphoric Acid Derivatives | General class of acids used in catalysis | Less specificity compared to VAPOL derivatives |

(R)-(-)-VAPOL hydrogenphosphate stands out due to its unique vaulted structure, which provides distinct steric and electronic properties that enhance its catalytic efficiency compared to traditional catalysts like BINOL .

Retrosynthetic Analysis of Vaulted Biaryl Architectures

The synthetic pathway prioritizes preservation of optical purity, as the biaryl axis in VAPOL is prone to racemization under harsh conditions. Strategic phosphorylation at the phenolic oxygen atoms is achieved through nucleophilic substitution, leveraging pyridine as both a solvent and base to neutralize HCl byproducts [1]. This approach ensures minimal disruption to the biaryl framework while introducing the hydrogenphosphate group. Comparative analyses with simpler biaryl systems, such as BINOL derivatives, highlight the enhanced steric and electronic effects of VAPOL’s vaulted structure, which contribute to its unique reactivity profile in asymmetric catalysis [1] [2].

Gram-Scale Synthesis Optimization and Reproducibility Challenges

Reaction Conditions and Yield Optimization

The gram-scale synthesis of (R)-(-)-VAPOL hydrogenphosphate involves reacting (R)-VAPOL with POCl₃ in pyridine at ambient temperature (0–25°C) for six hours, followed by hydrolysis with water (Table 1). This two-step procedure consistently delivers yields of 84–90% across multiple batches (~6 g per run) [1]. Key parameters include:

Table 1: Critical Reaction Parameters for Gram-Scale Synthesis

| Parameter | Specification |

|---|---|

| Molar Ratio (VAPOL:POCl₃) | 1:1.1 |

| Reaction Temperature | 0–25°C |

| Hydrolysis Time | 2 hours |

| Purification Method | Sequential precipitation with CH₂Cl₂/pentanes |

Reproducibility and Purification Protocols

Reproducibility hinges on stringent control of residual solvents, which can impede crystallization. Post-reaction workup involves dissolving the crude product in dichloromethane and precipitating with pentanes, repeated 6–7 times to eliminate pyridine and HCl traces [1]. High-vacuum drying (0.1 mmHg) over benzene ensures solvent-free product isolation. Nuclear magnetic resonance (NMR) analysis confirms purity, with residual solvent peaks (<1%) serving as critical quality indicators.

Challenges in scalability include:

- Side-Product Formation: Isomeric byproducts, tentatively identified as phosphorylated derivatives, emerge under non-optimal conditions (e.g., elevated temperatures) [1].

- Optical Stability: While racemization is not observed under mild conditions, prolonged exposure to acidic or basic media risks biaryl axis inversion.

Critical Evaluation of Phosphorylation Methodologies

Phosphorus Oxychloride vs. Alternative Reagents

The choice of POCl₃ as the phosphorylation agent is validated by its efficiency in forming the hydrogenphosphate ester without requiring activating agents (e.g., coupling reagents). Comparative studies with other phosphorylating agents, such as PCl₅ or phosphoric acid derivatives, reveal inferior yields (50–70%) and increased byproduct formation [2].

Mechanistic Insights:

- Nucleophilic Attack: The phenolic oxygen of VAPOL attacks POCl₃, forming a dichlorophosphate intermediate.

- Hydrolysis: Controlled addition of water converts the intermediate to the monochlorophosphate, followed by final hydrolysis to the hydrogenphosphate [1].

Advancements in Phosphoramide and Triflyl Derivatives

Recent methodologies have expanded the scope of VAPOL-derived Brønsted acids. For instance, N-triflyl phosphoramide derivatives are synthesized via a one-pot sequence starting from VAPOL, yielding sterically tunable catalysts with enhanced acidity (Scheme 1) [2]. These derivatives introduce bulky substituents (e.g., trifluoromethyl or aryl groups) to modulate catalyst-substrate interactions, though their synthesis requires additional steps compared to the hydrogenphosphate variant.

Scheme 1: Synthesis of N-Triflyl VAPOL Phosphoramide

- VAPOL + POCl₃ → VAPOL dichlorophosphate

- Reaction with trifluoromethanesulfonamide → N-triflyl phosphoramide [2]

The structural foundation of (R)-(-)-VAPOL hydrogenphosphate's catalytic efficacy lies in its unique vaulted biaryl architecture, which creates a distinctly rigid chiral environment around the active phosphoric acid center [1] [2]. The compound features a diphenanthro[4,3-d:3',4'-f] [3] [4] [5]dioxaphosphepin framework with two phenyl substituents at positions 8 and 9, creating a three-dimensional chiral pocket that significantly differs from the planar arrangement found in traditional BINOL-derived catalysts [3] [5].

X-ray crystallographic studies reveal that VAPOL adopts a cisoid conformation in the solid state, with a dihedral angle between the two aryl groups measuring less than 90° [2]. This structural characteristic contrasts sharply with BINOL derivatives, which typically exist in transoid conformations with dihedral angles exceeding 90° and exhibit intermolecular hydrogen bonding between neighboring units [2]. The absence of intermolecular hydrogen bonds in VAPOL's crystal packing contributes to its enhanced conformational stability and reduced tendency toward unwanted aggregation during catalysis [2].

The vaulted structure creates a deeper chiral pocket compared to VANOL and significantly deeper than BINOL-derived catalysts [6]. This architectural feature is crucial for substrate recognition and orientation, as it provides enhanced steric differentiation between enantiomeric transition states [6]. The rigid framework prevents conformational flexibility that could compromise enantioselectivity, while the extended aromatic system creates multiple points of non-covalent interaction with incoming substrates [7].

Computational analysis using density functional theory has revealed that the conformational rigidity of the VAPOL framework contributes to its superior catalytic performance through several mechanisms [8]. The locked conformation ensures consistent positioning of the phosphoric acid proton and the phosphoryl oxygen, creating a well-defined bifunctional activation site [8]. The aromatic walls of the chiral pocket provide π-π stacking interactions with aromatic substrates, while the constrained geometry enforces specific approach angles for nucleophilic attack [7].

The molecular dimensions of the VAPOL hydrogenphosphate reveal a highly organized structure with limited rotational freedom around the phosphorus center [9] [10]. With only two rotatable bonds in the entire molecule and a topological polar surface area of 55.76 Ų, the catalyst maintains its active conformation while allowing controlled access to the catalytic site [9] [10]. This structural rigidity is further enhanced by the phosphate linkage, which locks the two phenanthryl units in their optimal relative orientation [3].

Electronic Modulation Through Phosphoric Acid Functionalization

The electronic properties of (R)-(-)-VAPOL hydrogenphosphate are fundamentally altered by the phosphoric acid functionalization, which introduces both Brønsted acidic and Lewis basic sites within the same molecular framework [11] [12]. The predicted pKa value of 1.13±0.20 indicates significantly enhanced acidity compared to simple phenolic compounds, positioning this catalyst as a strong Brønsted acid capable of protonating weakly basic substrates [13].

The phosphoric acid group creates a unique electronic environment through its P=O and P-OH functionalities, enabling bifunctional catalysis [11] [14]. The phosphoryl oxygen serves as a hydrogen bond acceptor and Lewis base, capable of activating nucleophiles through coordination or hydrogen bonding [11]. Simultaneously, the acidic proton functions as a hydrogen bond donor, activating electrophilic substrates such as imines through protonation or hydrogen bonding [14].

Nuclear magnetic resonance studies have provided detailed insights into the electronic structure and hydrogen bonding capabilities of VAPOL phosphoric acid [15] [16]. The chemical shift analysis reveals distinct patterns for the acidic proton when complexed with various substrates, indicating variable hydrogen bond strengths depending on the electronic nature of the binding partner [15]. These studies demonstrate that the internal acidity of the catalyst can be modulated by substrate binding, creating a dynamic electronic environment that optimizes catalytic activity [17].

Density functional theory calculations have elucidated the electronic effects of the extended aromatic system on the phosphoric acid center [18]. The electron-rich phenanthryl units provide electron density to the phosphorus center through resonance effects, while the phenyl substituents at positions 8 and 9 introduce additional electronic perturbations [18]. This electronic modulation affects both the acidity of the P-OH proton and the basicity of the P=O oxygen, fine-tuning the catalyst's ability to activate different substrate classes [18].

The LogP value of 11.172 reflects the highly lipophilic nature of the catalyst, which influences its solubility characteristics and substrate interactions [9] [10]. This high lipophilicity, combined with the specific electronic properties imparted by the phosphoric acid group, creates favorable binding environments for organic substrates while maintaining sufficient polarity for hydrogen bonding interactions [9] [10].

Hammett studies have revealed correlations between electronic substituent effects and catalytic activity, supporting a mechanism where hydrogen bonding interactions between substrates and the phosphoric acid center are crucial for both binding and activation [8]. The electronic modulation through phosphoric acid functionalization enables the catalyst to discriminate between substrates based on their electronic properties, contributing to both chemoselectivity and enantioselectivity [8].

Steric versus Electronic Control in Substrate Recognition

The mechanism of substrate recognition by (R)-(-)-VAPOL hydrogenphosphate involves a complex interplay between steric constraints imposed by the chiral pocket architecture and electronic interactions mediated by the phosphoric acid functionality [19]. This dual control mechanism enables the catalyst to achieve high levels of both enantioselectivity and substrate specificity across diverse reaction types [19].

Steric control manifests primarily through the spatial constraints of the vaulted chiral pocket, which creates distinct quadrants of varying accessibility [19]. Computational studies using steric maps have revealed that substrates must adopt specific conformations to fit within the catalyst's binding site, with bulky groups preferentially occupying less congested regions of the pocket [19]. The arrangement of substituents around the chiral center determines which enantiomeric pathway is favored, with steric clashes in one transition state configuration significantly raising its energy relative to the alternative [19].

The substrate recognition process begins with the formation of hydrogen-bonded complexes between the substrate and the phosphoric acid center [14]. For imine substrates, the preferred binding mode involves hydrogen bonding between the imine nitrogen and the acidic proton, while the phosphoryl oxygen simultaneously coordinates with nucleophilic species [14]. This bifunctional activation creates a ternary complex where both reaction partners are precisely positioned for stereoselective bond formation [20].

Electronic control operates through the modulation of substrate reactivity via hydrogen bonding and electrostatic interactions [7]. The strength of these interactions varies depending on the electronic properties of the substrate, creating preferences for certain substrate classes [7]. Electron-rich substrates form stronger hydrogen bonds with the acidic proton, while electron-deficient nucleophiles are better activated by coordination to the phosphoryl oxygen [7].

The balance between steric and electronic effects determines the overall selectivity profile of the catalyst [21]. In reactions where steric differentiation is minimal, electronic effects dominate substrate recognition and enantiocontrol [21]. Conversely, when electronic differences between competing pathways are small, steric interactions become the primary source of selectivity [21]. This dual control mechanism allows VAPOL hydrogenphosphate to maintain high selectivity across structurally diverse substrates [21].

Experimental evidence for this steric-electronic interplay comes from structure-activity relationship studies comparing VAPOL with related catalysts [22] [23]. The deeper chiral pocket of VAPOL compared to VANOL provides enhanced steric discrimination, while the electronic properties of the phosphoric acid group remain similar between these catalysts [22]. However, the combination of increased steric constraint with optimal electronic properties in VAPOL results in superior overall performance [22].

The substrate binding studies using NMR spectroscopy have revealed multiple binding conformations within the catalyst's chiral pocket, indicating that substrate recognition involves conformational sampling before reaching the optimal binding mode [20]. The binding energy differences between various conformations, calculated using density functional theory, correlate well with experimental selectivity data, confirming the importance of both steric fit and electronic complementarity in determining catalytic outcomes [20].